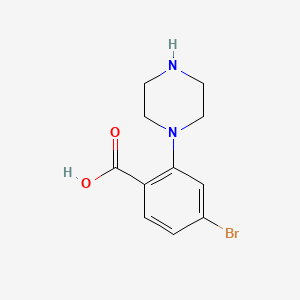

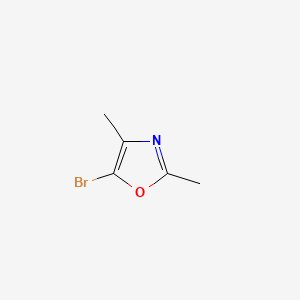

3-Bromo-6-ethoxy-4-hydroxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

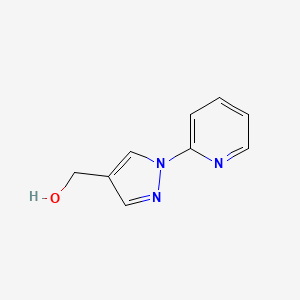

“3-Bromo-6-ethoxy-4-hydroxyquinoline” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of many studies due to their biological and pharmaceutical importance . Various methods have been reported for the synthesis of quinoline derivatives, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3-Bromo-6-ethoxy-4-hydroxyquinoline and its derivatives participate in a variety of chemical reactions, serving as building blocks for more complex compounds. For instance, bromoethoxyisoquinolines, closely related to 3-Bromo-6-ethoxy-4-hydroxyquinoline, undergo nucleophilic substitution reactions, forming complex substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010). Additionally, these compounds are used in solid-phase synthesis to create derivatives designed for structure-activity relationship studies in the field of cytotoxicity (Kadrić et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinolines, including structures similar to 3-Bromo-6-ethoxy-4-hydroxyquinoline, are used as photolabile protecting groups for carboxylic acids. These groups have demonstrated high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Coordination Chemistry

In coordination chemistry, derivatives of 3-Bromo-6-ethoxy-4-hydroxyquinoline are utilized. An example is the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex. These compounds exhibit interesting structural properties and potential application in materials science (Albrecht, Blau, & Röttele, 2000).

Antifungal and Antimicrobial Activity

3-Bromo-6-ethoxy-4-hydroxyquinoline derivatives have been explored for their biological activity. For instance, the synthesis and antifungal activity of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its metal chelates have been reported, showing promising biological activity (Vashi & Patel, 2013). Moreover, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from 3-Bromo-6-ethoxy-4-hydroxyquinoline were synthesized and evaluated for their antimicrobial properties (Hassanin & Ibrahim, 2012).

Direcciones Futuras

The future directions for the research and development of “3-Bromo-6-ethoxy-4-hydroxyquinoline” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in drug discovery and medicinal chemistry could be investigated .

Propiedades

IUPAC Name |

3-bromo-6-ethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOTAUMTNBLFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671077 |

Source

|

| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethoxy-4-hydroxyquinoline | |

CAS RN |

1204810-21-8 |

Source

|

| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.